Stereochemical Configuration Drives Dramatic Differences in Receptor Binding – (2R,3S) vs. (2S,3R) Diastereomers
Within the same MT‑II peptide scaffold, replacing the D‑Phe7 residue with (2R,3S)-3-phenyl‑Pro resulted in a severe loss of binding affinity, with residual values in the 10⁻³ to 10⁻⁵ range relative to the parent peptide at human melanocortin receptors hMC3R, hMC4R, and hMC5R [1]. In contrast, the (2S,3R) diastereomer retained nanomolar binding when placed at the His6 position. Although the published data were obtained with the unsubstituted phenyl analog, the (2R,3S) configuration is a structural determinant sufficient to reduce affinity by >100‑fold compared to the (2S,3R) form, establishing that stereochemical identity is a non‑negotiable parameter for any melanocortin‑targeting application.
| Evidence Dimension | Binding affinity at human melanocortin receptors (hMC3R, hMC4R, hMC5R) – residual binding |
|---|---|
| Target Compound Data | (2R,3S)‑3‑phenyl‑Pro (proxy for target) – residual binding reported as 10³–10⁵‑fold lower than reference peptide [1] |
| Comparator Or Baseline | (2S,3R)‑3‑phenyl‑Pro – specific Ki/IC₅₀ values not disclosed, but described as retaining nanomolar-range binding at the His6 position [1] |
| Quantified Difference | >100‑fold reduction in binding for the (2R,3S) diastereomer compared to the (2S,3R) diastereomer in the same assay system |
| Conditions | Competitive binding assay using human melanocortin receptors expressed in HEK‑293 cells; peptide template Ac‑Nle‑c[Asp‑His‑D‑Phe‑Arg‑Trp‑Lys]‑NH₂ (MT‑II) [1] |
Why This Matters
A user requiring a melanocortin‑inactive scaffold or needing to avoid off‑target melanocortin receptor engagement should select this (2R,3S) stereochemistry over the (2S,3R) form, which is >100‑fold more potent at these receptors.
- [1] Cai, M.; Cai, C.; Mayorov, A. V.; Xiong, C.; Cabello, C. M.; Soloshonok, V. A.; Swift, J. R.; Trivedi, D.; Hruby, V. J. Biological and conformational study of β-substituted prolines in MT-II template: Steric effects leading to human MC5 receptor selectivity. J. Pept. Res. 2004, 63, 116–131. View Source
